molecular formula C6H5F6NS B1401331 3-Fluoro-5-(pentafluorosulfur)aniline CAS No. 1240256-99-8

3-Fluoro-5-(pentafluorosulfur)aniline

Cat. No.: B1401331
CAS No.: 1240256-99-8
M. Wt: 237.17 g/mol
InChI Key: RFXWDLYDFAZNLO-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)aniline (CAS 2993-22-8, molecular formula C₆H₄F₆NS) is a fluorinated aromatic amine characterized by a pentafluorosulfur (-SF₅) substituent at the 5-position and a fluorine atom at the 3-position of the aniline ring .

Properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F6NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXWDLYDFAZNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Disulfane Precursors

  • Starting Material: 1,2-bis(3-nitrophenyl)disulfane
  • Process: Direct fluorination of this disulfane leads to the formation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene as a byproduct, which can be isolated and subsequently converted to the aniline derivative.
  • Yield: The fluorinated nitro compound is obtained in moderate yields (around 6% GC yield, 2-3% isolated) and can be purified by distillation to high purity (~99%).
  • Subsequent Steps: Reduction of the nitro group to the amine yields 3-fluoro-5-(pentafluorosulfur)aniline.
  • Reference: Ajenjo et al. (2016) describe this method in detail, emphasizing the nucleophilic aromatic substitution (SNAr) chemistry of the fluorinated nitro intermediate.

Fluorodenitration of Dinitro Precursors

  • Starting Material: 3,5-dinitro-1-(pentafluorosulfanyl)benzene
  • Process: Fluorodenitration replaces one nitro group with fluorine, yielding the 3-fluoro-5-nitro derivative, which can then be reduced to the aniline.
  • Advantages: This method allows selective introduction of fluorine and SF5 groups in the aromatic ring.
  • Reference: Also reported by Ajenjo et al., this approach complements direct fluorination routes.

Nucleophilic Aromatic Substitution (SNAr)

  • Application: After obtaining the fluorinated nitro intermediate, nucleophilic aromatic substitution with nitrogen nucleophiles (e.g., ammonia or amines) replaces the fluorine atom or reduces the nitro group to an amine.
  • Outcome: This step is crucial for introducing the amino group at the 5-position of the aromatic ring, yielding the target aniline derivative.
  • Reference: The SNAr reactions are well-documented and form the basis of the synthetic diversification of SF5-containing aromatic amines.

Industrial Scale Fluorination Techniques

  • Industrial methods emphasize large-scale fluorination with optimized reaction conditions to maximize yield and purity. These processes use advanced fluorinating agents and controlled reaction environments to handle the reactive SF5 substituent safely and efficiently.
  • Specific industrial protocols are proprietary but generally build on the direct fluorination and substitution chemistry described in academic literature.
Method Starting Material Key Reaction Conditions Yield (%) Notes
Direct fluorination of disulfane 1,2-bis(3-nitrophenyl)disulfane Fluorination under controlled conditions 2-3% isolated (6% GC) Byproduct isolation, requires distillation
Fluorodenitration 3,5-dinitro-1-(pentafluorosulfanyl)benzene Fluorodenitration reaction Moderate Selective fluorine substitution
SNAr substitution 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene Nucleophilic substitution with NH3 or amines High (dependent on conditions) Converts nitro to amine or substitutes fluorine
Industrial fluorination Various fluorinated precursors Large-scale fluorination reactors Optimized for yield and purity Uses advanced fluorinating agents and conditions
  • The initial fluorinated intermediates are characterized by gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm purity and structure.
  • The SF5 group remains intact during the fluorination and substitution steps, indicating the robustness of the pentafluorosulfanyl substituent under these conditions.
  • Reduction of nitro groups to amines is typically achieved using catalytic hydrogenation or metal-based reducing agents, preserving the fluorinated aromatic ring and SF5 group.
  • The final this compound exhibits characteristic spectroscopic signatures consistent with the SF5 substitution and amino functionality, confirmed by X-ray crystallography in some studies.
Route No. Starting Material Key Step(s) Product Intermediate Final Step Overall Yield Reference
1 1,2-bis(3-nitrophenyl)disulfane Direct fluorination 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene Reduction of nitro to amine Low (2-3%)
2 3,5-dinitro-1-(pentafluorosulfanyl)benzene Fluorodenitration 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene Reduction to aniline Moderate
3 Fluorinated nitro intermediate Nucleophilic aromatic substitution Amino-substituted SF5-benzene Purification High

The preparation of this compound relies heavily on strategic fluorination of nitro-substituted aromatic precursors followed by nucleophilic aromatic substitution and reduction steps. Although yields can be modest in some routes, advances in fluorination chemistry and purification techniques have enabled the production of this compound with high purity suitable for further application in materials and pharmaceutical research. The robustness of the SF5 group under these synthetic conditions is a key factor enabling the successful preparation of this fluorinated aniline derivative.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(pentafluorosulfur)aniline undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction . These reactions are influenced by the presence of the fluorine and pentafluorosulfur groups, which can affect the reactivity and selectivity of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as oxygen, sulfur, and nitrogen nucleophiles . The reaction conditions often involve the use of appropriate solvents and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield novel (pentafluorosulfanyl)benzenes with various substitution patterns .

Scientific Research Applications

Scientific Research Applications

The applications of 3-Fluoro-5-(pentafluorosulfur)aniline span several domains, including:

Pharmaceuticals

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structural features make it suitable for developing new drug candidates, particularly in the field of medicinal chemistry. Recent studies have indicated its potential as a precursor for antimalarial agents, showing comparable or improved efficacy against Plasmodium falciparum compared to traditional compounds like mefloquine.

Materials Science

Due to its strong electron-withdrawing properties, this compound is valuable in the development of new materials. It can be utilized in the synthesis of polymers and other advanced materials that require specific electronic properties.

Chemical Reactivity Studies

The compound's reactivity with biological targets has been a focal point for research. Interaction studies reveal how it engages with enzymes and receptors, potentially leading to novel pharmacological effects or toxicity profiles. The presence of both fluorine and sulfur functionalities allows it to participate in unique chemical interactions not observed with non-fluorinated analogs.

Antimalarial Activity

Recent investigations into pentafluorosulfanyl-substituted derivatives have shown promising results in inhibiting Plasmodium falciparum. These derivatives often exhibit IC50 values comparable to or lower than those of their CF3 counterparts, indicating significant potential for developing novel antimalarial drugs .

The mechanisms by which compounds containing the SF5 group exert biological effects typically involve modulation of enzyme activity or receptor interactions. For instance, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have demonstrated effectiveness in clinical trials, suggesting that this compound could play a role in similar therapeutic strategies .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Based Comparisons

Trifluoromethyl Derivatives
  • 3-Fluoro-5-(trifluoromethyl)aniline (CAS 454-67-1, C₇H₅F₄N ):
    • Molecular Weight: 195.12 g/mol .
    • The trifluoromethyl (-CF₃) group is less bulky than -SF₅ but similarly electron-withdrawing. This reduces basicity compared to unsubstituted aniline.
    • Applications: Intermediate in fluorinated drug synthesis (e.g., kinase inhibitors) .
Trifluoromethoxy Derivatives
  • 3-Fluoro-5-(trifluoromethoxy)aniline (CAS 1352999-96-2, C₇H₅F₄NO): Molecular Weight: 195.12 g/mol . The -OCF₃ group offers moderate electron-withdrawing effects and enhanced lipophilicity compared to -SF₅. Applications: Used in materials science and as a building block for bioactive molecules .
Thioether Derivatives
  • 3-Fluoro-5-(methylthio)aniline (CAS 24900-69-4, C₇H₈FNS ):
    • Molecular Weight: 157.20 g/mol .
    • The methylthio (-SMe) group is less electronegative than -SF₅, leading to higher electron density on the aromatic ring. This enhances reactivity in electrophilic substitutions.

Positional Isomers

2-Fluoro-5-(pentafluorosulfur)aniline (CAS 1240257-94-6, C₆H₅F₆NS):
  • Molecular Weight: 237.17 g/mol .
2-Fluoro-3-(trifluoromethyl)aniline (CAS 123973-25-1, C₇H₅F₄N):
  • Molecular Weight: 179.12 g/mol .
  • Proximity of -CF₃ and -F groups creates steric and electronic effects distinct from the 3-fluoro-5-substituted analogs.

Ether and Alkoxy Derivatives

  • 3-Fluoro-5-[(2-methyl-2-propanyl)oxy]aniline (CAS 889362-82-7, C₁₀H₁₄FNO): Molecular Weight: 183.22 g/mol . Boiling Point: 262.3±20.0°C (predicted) . The bulky tert-butoxy group increases steric hindrance, reducing reactivity in coupling reactions compared to -SF₅-substituted analogs.

Biological Activity

3-Fluoro-5-(pentafluorosulfur)aniline, also known as 3-fluoro-5-pentafluorothioaniline, is an aromatic compound characterized by the presence of a fluorine atom at the third position and a pentafluorosulfur (SF5) group at the fifth position of the benzene ring. This unique structural arrangement imparts distinctive electronic properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

The SF5 group is known for its strong electron-withdrawing effects, which significantly influence the reactivity and stability of compounds containing it. The presence of fluorine in the ortho position further enhances these properties, leading to a unique reactivity profile compared to other similar compounds. The pKa values for SF5-substituted anilinium ions indicate a higher acidity relative to CF3-substituted analogs, suggesting notable differences in their chemical behavior .

Table 1: Comparison of pKa Values for SF5- and CF3-Substituted Anilines

Compound TypepKa Value
Meta-SF5-substituted Anilinium2.82
Para-SF5-substituted Anilinium2.17
Meta-CF3-substituted Anilinium3.20
Para-CF3-substituted Anilinium2.75

Case Study: Antimalarial Activity

Recent studies have highlighted the synthesis of pentafluorosulfanyl-substituted derivatives of established antimalarial drugs like mefloquine. These derivatives exhibited comparable or improved inhibitory effects against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with SF5 substitutions at specific positions demonstrated IC50 values similar to or lower than those of their CF3 counterparts . This suggests that this compound could be a valuable intermediate for developing novel antimalarial agents.

The mechanism by which compounds containing the SF5 group exert their biological effects often involves modulation of enzyme activity or receptor interaction. For example, inhibitors targeting dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum have shown promise in clinical trials. The unique geometry and electronic properties of the SF5 group allow it to fit into biological receptors where other functional groups may not be effective .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic aromatic substitution reactions. These synthetic pathways allow for the exploration of diverse derivatives that may exhibit enhanced biological activities. For instance, vicarious nucleophilic substitution reactions have been employed to introduce different functional groups onto the aromatic ring, expanding the library of potential biologically active compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Fluoro-5-(pentafluorosulfur)aniline to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting fluorinated reagents (e.g., polyfluorocarboxylic anhydrides) and controlling reaction conditions. For example, using pyridine as a catalyst in dioxane at room temperature for 12–24 hours ensures gradual acylation, while post-reaction purification via solvent evaporation and trituration with water minimizes impurities . Adjusting equivalents of anhydrides (2.0 equiv.) and monitoring reaction progress via TLC or HPLC are critical for yield improvement.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments, resolving positional isomerism (e.g., para vs. meta substitution).
  • IR : Confirms functional groups (e.g., -NH2_2 stretching at ~3400 cm1^{-1}) and sulfur-fluorine bonds (600–700 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+) and fragmentation patterns. Comparative studies on fluoroaniline isomers highlight spectral differences caused by electron-withdrawing pentafluorosulfur groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 0–6°C to prevent decomposition .
  • Handling : Use fume hoods, nitrile gloves, and explosion-proof equipment to avoid inhalation/contact.
  • Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Follow GHS protocols (e.g., P210: "Keep away from heat/sparks/open flames") .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., C-4 position due to fluorine’s meta-directing effect).
  • Molecular Docking : Simulate interactions with biomolecules (e.g., enzymes) to predict binding affinities. A study on similar trifluoromethylanilines used docking to optimize drug candidates .
  • Solvent Effects : Use COSMO-RS models to predict solvation energies in polar aprotic solvents (e.g., DMF), enhancing reaction rate predictions.

Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 13C^{13}\text{C} or 15N^{15}\text{N} labels to track substituent effects on chemical shifts.
  • 2D NMR : HSQC and HMBC correlations clarify connectivity in complex mixtures (e.g., distinguishing regioisomers).
  • Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to resolve ambiguities, as demonstrated in fluoroaniline isomer studies .

Q. What are the challenges in designing multi-step synthetic routes for this compound-containing pharmaceuticals?

  • Methodological Answer :

  • Intermediate Stability : Fluorosulfur groups may hydrolyze under acidic conditions; use protective groups (e.g., Boc for -NH2_2) during coupling reactions .
  • Stepwise Optimization : Prioritize reactions with orthogonal compatibility (e.g., Suzuki-Miyaura coupling after fluorination).
  • Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., nitration) to improve safety and yield .

Key Notes

  • Avoid using bench-scale methods incompatible with fluorosulfur group stability (e.g., strong acids without protection) .
  • Prioritize peer-reviewed studies over vendor data for spectral interpretation .
  • Regulatory compliance: Follow EPA DSSTox guidelines for environmental risk assessments of fluorinated byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-(pentafluorosulfur)aniline
Reactant of Route 2
3-Fluoro-5-(pentafluorosulfur)aniline

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